tert-Butyl 2-iodo-5-methoxybenzoate

Cross-coupling Suzuki-Miyaura Oxidative Addition

tert-Butyl 2-iodo-5-methoxybenzoate (CAS 1888299-51-1) is an ortho-iodinated benzoate ester featuring a tert-butyl protecting group and a 5-methoxy substituent on the phenyl ring. As an aryl iodide, it serves as a versatile electrophile in transition metal-catalyzed cross-coupling reactions, while the tert-butyl ester provides a robust, acid-labile protecting group that is orthogonal to many common synthetic transformations.

Molecular Formula C12H15IO3
Molecular Weight 334.15 g/mol
Cat. No. B8159444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-iodo-5-methoxybenzoate
Molecular FormulaC12H15IO3
Molecular Weight334.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)I
InChIInChI=1S/C12H15IO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
InChIKeyIELYSMIYTMZVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-iodo-5-methoxybenzoate: Core Structural and Reactivity Profile for Strategic Procurement


tert-Butyl 2-iodo-5-methoxybenzoate (CAS 1888299-51-1) is an ortho-iodinated benzoate ester featuring a tert-butyl protecting group and a 5-methoxy substituent on the phenyl ring [1]. As an aryl iodide, it serves as a versatile electrophile in transition metal-catalyzed cross-coupling reactions, while the tert-butyl ester provides a robust, acid-labile protecting group that is orthogonal to many common synthetic transformations . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where precise control over the timing of carboxylate deprotection is required.

Why tert-Butyl 2-iodo-5-methoxybenzoate Cannot Be Simply Swapped with In-Class Analogs


While several ortho-halogenated methoxybenzoates share superficial structural similarities, their divergent performance in key synthetic steps—particularly in cross-coupling efficiency, protecting group stability, and subsequent deprotection selectivity—precludes simple substitution. The choice of halogen (iodo vs. bromo) dictates the rate of oxidative addition in palladium-catalyzed reactions, with iodoarenes demonstrating markedly superior reactivity compared to bromoarenes [1]. Furthermore, the identity of the ester group (tert-butyl vs. methyl or ethyl) critically influences the compound's steric profile and its orthogonal deprotection strategy relative to other base- or nucleophile-sensitive functionalities elsewhere in the molecule [2]. A direct swap without rigorous re-optimization risks significant yield loss, unwanted side reactions, or incompatibility with downstream deprotection protocols, ultimately impacting both research timelines and cost-efficiency.

Quantitative Differentiation of tert-Butyl 2-iodo-5-methoxybenzoate: A Procurement-Focused Evidence Guide


Cross-Coupling Reactivity: Iodo vs. Bromo Analog in tert-Butyl Ester Series

In palladium-catalyzed cross-couplings, the carbon-iodine bond undergoes oxidative addition significantly faster than the carbon-bromine bond. For tert-butyl benzoate systems, the iodo derivative (target compound) exhibits substantially higher reactivity, enabling milder reaction conditions or higher yields compared to the analogous bromo compound. While direct kinetic data for this specific pair is unavailable in the primary literature, the well-established reactivity trend across aryl halides—C-I > C-Br >> C-Cl—is a class-level inference with high predictive value [1]. The presence of the ortho-tert-butyl ester introduces steric hindrance that can attenuate the reactivity of all halides, but the superior leaving-group ability of iodide relative to bromide becomes even more critical for achieving acceptable reaction rates under these challenging steric conditions [2].

Cross-coupling Suzuki-Miyaura Oxidative Addition

Reaction Efficiency: Comparative Yields of Ethyl Ester Analog in Cu-Catalyzed Coupling

A study on the reaction of ethyl 2-iodo-5-methoxybenzoate with 2-aminopyridine under CuI catalysis provides quantitative performance data for a close structural analog. Under optimized conditions (80 °C, 15 min, DMSO), the ethyl ester derivative afforded the coupled product in up to 91% isolated yield [1]. This demonstrates the high reactivity and synthetic utility of the 2-iodo-5-methoxybenzoate core. For procurement purposes, this data serves as a robust benchmark. The tert-butyl ester (target compound) is expected to perform similarly or with slightly attenuated reactivity due to increased steric bulk, but with the critical added benefit of orthogonal carboxylate protection [2].

Ultrasound-assisted synthesis Cu-catalyzed coupling Reaction optimization

Ester Group Orthogonality: tert-Butyl vs. Methyl/Ethyl Protecting Group Strategy

The tert-butyl ester group is stable to a wide range of basic and nucleophilic conditions (e.g., Grignard reagents, amines, hydrides) but is cleanly removed under mild acidic conditions (e.g., TFA in DCM, HCl in dioxane). In contrast, methyl and ethyl esters are susceptible to nucleophilic attack and basic hydrolysis but are stable to many acids . This orthogonal reactivity profile is a key differentiator for the target compound. When integrated into a complex synthetic route, the tert-butyl ester allows for selective deprotection in the presence of base-labile functionalities (e.g., other esters, cyano groups, certain amides), a strategic option unavailable with methyl or ethyl 2-iodo-5-methoxybenzoate [1].

Protecting group strategy Orthogonal deprotection Synthetic route design

Synthetic Efficiency: Direct Use vs. Post-Synthetic Esterification

An alternative strategy is to use the commercially available 2-iodo-5-methoxybenzoic acid and perform a subsequent esterification with tert-butyl alcohol. This approach adds an extra synthetic step, requiring reagents (e.g., DCC/DMAP or tert-butyl trichloroacetimidate), work-up, and purification, which inevitably reduces overall yield and increases process mass intensity [1]. Procuring the pre-formed tert-butyl ester eliminates this entire transformation, directly improving route efficiency. For a typical laboratory-scale esterification, an additional 1-2 days of work and a 10-30% yield loss can be expected compared to using the pre-formed ester .

Synthetic route economy Step-count reduction Cost-of-goods

Steric Effects on Cross-Coupling: Impact of tert-Butyl vs. Methyl Ester

The bulky tert-butyl ester group in the target compound introduces significant steric hindrance adjacent to the reactive C-I bond. This can attenuate the rate of oxidative addition compared to less hindered esters like methyl 2-iodo-5-methoxybenzoate [1]. While this might necessitate slight adjustments to catalyst/ligand systems (e.g., using bulky, electron-rich phosphine ligands), the tert-butyl group also imparts greater stability against undesired side reactions, such as nucleophilic attack at the ester carbonyl. For certain applications where the ester must remain intact during a sequence of transformations, this steric shielding is a valuable feature [2].

Steric hindrance Suzuki-Miyaura Reaction optimization

Optimal Use Cases for tert-Butyl 2-iodo-5-methoxybenzoate in Research and Development


Medicinal Chemistry: Late-Stage Diversification with Orthogonal Carboxylate Protection

This compound is ideally suited for medicinal chemistry programs requiring the installation of a protected benzoic acid moiety for subsequent deprotection and functionalization. The tert-butyl ester is stable during common transformations like amide bond formations, reductive aminations, and cross-couplings performed elsewhere in the molecule. It can then be selectively unveiled with TFA in the final steps of a synthesis to reveal the free carboxylic acid for conjugation or SAR exploration [1]. The iodo substituent serves as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, or amine functionalities [2].

Materials Science: Synthesis of Functionalized Monomers with Controlled Deprotection

In the preparation of monomers for polymers or metal-organic frameworks (MOFs), the tert-butyl ester provides a temporary mask for the carboxylic acid. This allows for the construction of complex, iodo-functionalized aromatic cores via cross-coupling without interference from a free acid group [1]. Post-polymerization or post-framework assembly, mild acidic treatment can unmask the carboxylic acid to introduce desired binding sites or surface functionalities, offering a high degree of control over material properties [2].

Chemical Biology: Preparation of Affinity Probes and Bioconjugates

The compound is a valuable building block for creating bioconjugatable small molecules. The aryl iodide acts as a site for introducing a linker (e.g., via Sonogashira coupling with a terminal alkyne) or a reporter tag (e.g., via Suzuki coupling with a boronic acid-containing fluorophore). The tert-butyl ester remains intact during these couplings, protecting the carboxylate from unwanted side reactions. Deprotection then yields a free acid that can be activated and coupled to lysine residues on a protein or to amine-modified oligonucleotides, enabling the generation of targeted probes [1].

Process Chemistry: Streamlined Route to Advanced Intermediates

For process chemists, procuring this pre-functionalized building block eliminates a low-yielding or capricious tert-butyl esterification step on a valuable iodobenzoic acid intermediate [1]. This reduces the overall step count, improves process mass intensity, and minimizes the handling of hazardous reagents (e.g., isobutylene) on scale. The high purity available from reputable vendors (typically ≥95%) ensures reliable performance in subsequent GMP steps, reducing the risk of batch failure due to impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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